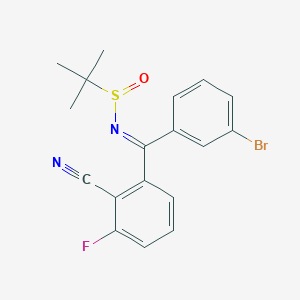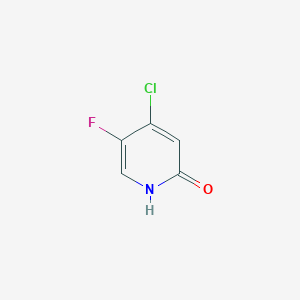
(R)-Zearalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Zearalenone is a naturally occurring mycotoxin produced by various species of Fusarium fungi. It is known for its estrogenic effects, which can cause reproductive issues in animals. This compound is commonly found in contaminated agricultural products, such as maize, wheat, and barley.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zearalenone typically involves the use of specific fungal strains that produce the compound as a secondary metabolite. The process includes cultivating the fungi on a suitable substrate, followed by extraction and purification of the compound. Industrial production methods may involve large-scale fermentation processes to obtain significant quantities of ®-Zearalenone.
Analyse Chemischer Reaktionen
Types of Reactions
®-Zearalenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Wissenschaftliche Forschungsanwendungen
®-Zearalenone has several scientific research applications, including:
Chemistry: Used as a model compound to study mycotoxin behavior and interactions.
Biology: Investigated for its effects on cellular processes and reproductive health.
Medicine: Studied for its potential role in endocrine disruption and related health issues.
Industry: Monitored in agricultural products to ensure food safety and prevent contamination.
Wirkmechanismus
®-Zearalenone exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various physiological effects, including altered reproductive function and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zearalenol: A metabolite of ®-Zearalenone with similar estrogenic activity.
Zearalanone: Another related compound with comparable biological effects.
Alpha-Zearalenol: A stereoisomer of Zearalenol with distinct properties.
Uniqueness
®-Zearalenone is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall estrogenic potency. Its presence in contaminated food products and its impact on animal health make it a compound of significant concern in food safety and agricultural industries.
Eigenschaften
Molekularformel |
C18H22O5 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4R,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m1/s1 |
InChI-Schlüssel |
MBMQEIFVQACCCH-QDBLGGKGSA-N |
Isomerische SMILES |
C[C@@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
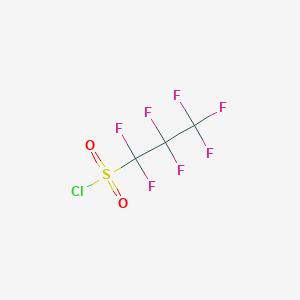


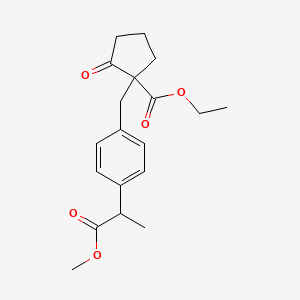
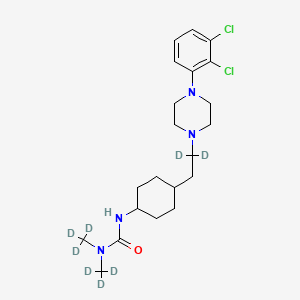
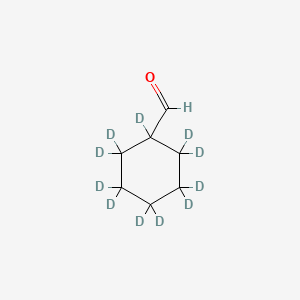
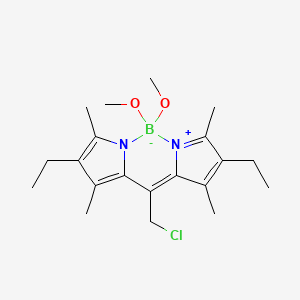
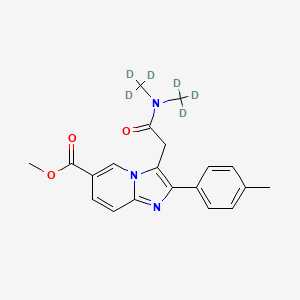
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
